RB-64

Catalog No.
S11215179
CAS No.
1174223-49-4
M.F
C24H27NO8S
M. Wt
489.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RB-64

CAS Number

1174223-49-4

Product Name

RB-64

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(2-thiocyanatoacetyl)oxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

Molecular Formula

C24H27NO8S

Molecular Weight

489.5 g/mol

InChI

InChI=1S/C24H27NO8S/c1-23-6-4-14-22(29)33-17(13-5-7-31-10-13)9-24(14,2)20(23)19(27)16(8-15(23)21(28)30-3)32-18(26)11-34-12-25/h5,7,10,14-17,20H,4,6,8-9,11H2,1-3H3/t14-,15-,16-,17-,20-,23-,24-/m0/s1

InChI Key

AZPUAKGNQXURGA-ZWLNRFIDSA-N

SMILES

Array

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)CSC#N)C)C4=COC=C4

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)CSC#N)C)C4=COC=C4

RB-64 (CAS: 1174223-49-4), chemically known as 22-thiocyanatosalvinorin A, is a highly potent, semi-synthetic derivative of the naturally occurring diterpene Salvinorin A. In pharmacological and structural biology workflows, RB-64 is primarily procured as a highly selective, G protein-biased κ-opioid receptor (KOR) agonist with an EC50 of approximately 0.077 nM [1]. Unlike most conventional opioid receptor ligands, RB-64 features a reactive thiocyanate group that enables it to act as an irreversible active-state probe [2]. This specific combination of extreme functional selectivity and covalent binding capability makes it a critical baseline material for isolating G-protein signaling cascades from β-arrestin-2 recruitment in advanced GPCR research.

Substituting RB-64 with standard KOR agonists like Salvinorin A, U50,488, or U69,593 fundamentally compromises assays requiring pathway isolation or permanent receptor activation. Standard agonists are 'balanced,' meaning they simultaneously activate G-protein signaling and recruit β-arrestin-2, which rapidly triggers receptor internalization and signal degradation [1]. In vivo, this balanced signaling manifests as confounding off-target effects, including severe sedation and motor incoordination, which obscure analgesic efficacy readouts [2]. Furthermore, because standard agonists bind reversibly, they cannot lock the KOR into a permanent active state, rendering them unsuitable for structural crystallography or long-term irreversible inhibition studies where RB-64's covalent thiocyanate linkage is strictly required [3].

Extreme G-Protein Functional Selectivity (Bias Factor)

In in vitro assay systems measuring G-protein activation versus arrestin mobilization at the KOR, RB-64 demonstrates exceptional functional selectivity. While Salvinorin A acts as a balanced agonist, RB-64 is nearly inactive at the arrestin pathway, yielding a massive bias factor toward G-protein signaling [1].

Evidence DimensionG-protein vs. β-arrestin-2 Bias Factor
Target Compound DataBias factor = 96 (RB-64)
Comparator Or BaselineBias factor = 1 (Salvinorin A); Bias factor = 3 (U69,593)
Quantified Difference96-fold higher G-protein bias compared to the natural parent compound
ConditionsIn vitro mouse KOR activation and arrestin mobilization assays

Procuring RB-64 is essential for researchers who must decouple KOR-mediated G-protein signaling from arrestin-linked pathways to study side-effect-free analgesia.

Irreversible Covalent Binding for Active-State Probing

Unlike standard opioid agonists that bind reversibly, RB-64 is engineered with a reactive thiocyanate group at the C-22 position. This allows it to form an irreversible covalent bond with cysteine residues in the KOR binding pocket, permanently locking the receptor in its active conformation [1].

Evidence DimensionReceptor Binding Mechanism
Target Compound DataIrreversible covalent bond formation (via thiocyanate linkage)
Comparator Or BaselineReversible, non-covalent binding (Salvinorin A and U50,488)
Quantified DifferenceComplete wash-resistant irreversible binding for RB-64 vs. 100% reversible washout for comparators
ConditionsMass spectrometric and structural modeling of KOR-ligand complexes

This irreversible binding makes RB-64 the mandatory choice for structural biologists needing a permanent active-state probe for GPCR crystallization or long-term binding studies.

Suppression of Rapid Receptor Internalization

Because RB-64 fails to recruit β-arrestin-2 efficiently, it bypasses the rapid receptor internalization typically triggered by KOR activation. In HEK cell assays, unbiased agonists cause rapid and robust internalization, whereas RB-64 maintains receptor surface expression for significantly longer durations [1].

Evidence DimensionKOR Internalization at 15 minutes
Target Compound DataNo observable internalization at 15 min (RB-64)
Comparator Or BaselineRobust internalization at 15 min (Salvinorin A and U69,593)
Quantified DifferenceComplete suppression of early-phase (15 min) receptor down-regulation
ConditionsHEK cells expressing KOR treated with 200 nM ligand

This allows scientists to conduct prolonged in vitro signaling assays without the confounding variable of rapid receptor desensitization and down-regulation.

Elimination of Motor Incoordination in In Vivo Models

In preclinical behavioral models, unbiased KOR agonists produce profound motor incoordination (measured via rotarod performance) alongside analgesia. RB-64, due to its G-protein bias, provides robust antinociception without inducing these motor deficits, offering a cleaner behavioral profile [1].

Evidence DimensionInduction of Motor Incoordination (Rotarod Test)
Target Compound DataNo significant motor incoordination at analgesic doses (RB-64)
Comparator Or BaselineSignificant motor incoordination and sedation (Salvinorin A and U50,488)
Quantified DifferenceComplete elimination of arrestin-mediated motor deficits during analgesia
ConditionsIn vivo mouse rotarod performance assay following systemic administration

Procuring RB-64 ensures that preclinical efficacy readouts for pain management are not artificially masked or confounded by ligand-induced sedation or motor impairment.

GPCR Structural Biology and Crystallography

Due to its ability to form an irreversible covalent bond via its thiocyanate group, RB-64 is a highly suitable ligand for structural biologists seeking to lock the κ-opioid receptor into a permanent active conformation. This is critical for X-ray crystallography and cryo-EM studies where transient, reversible binding of standard agonists like Salvinorin A fails to stabilize the receptor sufficiently for high-resolution imaging [1].

Functional Selectivity and Biased Agonism Screening

With a confirmed bias factor of 96 favoring G-protein activation over β-arrestin-2 recruitment, RB-64 serves as a benchmark reference compound for biased agonism assays. Assay developers and pharmacologists procure RB-64 to establish baseline G-protein-specific signaling profiles without the interference of rapid receptor internalization seen with balanced agonists [2].

Preclinical Analgesia Models Requiring Clean Behavioral Windows

In in vivo pain research, standard KOR agonists induce severe motor incoordination and sedation, which confound the measurement of true antinociceptive efficacy. RB-64 is specifically selected for these models because its biased signaling profile delivers long-lasting analgesia while completely bypassing arrestin-mediated motor deficits, allowing for accurate behavioral readouts [2].

XLogP3

3.2

Hydrogen Bond Acceptor Count

10

Exact Mass

489.14573799 Da

Monoisotopic Mass

489.14573799 Da

Heavy Atom Count

34

UNII

GH7ZNH3JMF

Wikipedia

RB-64

Dates

Last modified: 08-08-2024

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